Azetidine-2,3-dione
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Overview
Description
Azetidine-2,3-dione is a four-membered lactam, which is a type of cyclic amideThe presence of the β-lactam ring in this compound makes it a valuable intermediate in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-2,3-dione can be synthesized through several methods. One common approach involves the radical-mediated rearrangement of appropriately substituted 3-(2-bromobenzyloxy)azetidin-2-ones using n-tributyltin hydride and AIBN in refluxing dry benzene . Another method involves the Staudinger ketene-imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient and operationally simple methods, such as radical-mediated rearrangement and Staudinger cycloaddition, can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: Azetidine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 3-hydroxyazetidin-2-ones can yield this compound . Additionally, reactions involving bis(3-ethylthio)azetidin-2-ones with N-bromosuccinimide in acetonitrile/water can also produce this compound .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various functionalized β-lactams, which are valuable intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
Azetidine-2,3-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of azetidine-2,3-dione involves its interaction with specific molecular targets and pathways. For example, spiro-azetidine derivatives have been found to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of cell proliferation and apoptosis . This inhibition can lead to the induction of apoptosis in cancer cells, making this compound derivatives potential anticancer agents .
Comparison with Similar Compounds
Spiro-azetidin-2-one: This compound shares a similar β-lactam ring structure and exhibits biological activities, including antibacterial and antifungal properties.
Uniqueness: this compound is unique due to its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its β-lactam ring structure provides a scaffold for the development of numerous pharmaceuticals and synthetic materials .
Biological Activity
Azetidine-2,3-dione, also known as 2-azetidinone or β-lactam, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxicity, antimicrobial properties, and potential applications in cancer therapy.
Overview of this compound
This compound is characterized by a four-membered ring structure containing a carbonyl group. This unique structure contributes to its reactivity and biological properties. The compound serves as a synthon for various biologically active derivatives, including spiro compounds and thiazoles, which have shown promising results in preclinical studies.
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic potential of this compound derivatives against various cancer cell lines. For instance, a study evaluated spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives for their anti-cancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB453 and MDA-MB468) with IC50 values ranging from 71.23 µg/ml to 78.82 µg/ml, while no activity was observed in lung carcinoma cell lines .
Table 1: Cytotoxicity of Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione Derivatives
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
7g | MDA-MB453 | 71.23 |
7g | MDA-MB468 | 78.82 |
7g | NCI-H522 (Lung) | No Activity |
7g | NCI-H23 (Lung) | No Activity |
The mechanism of action for the cytotoxic effects of this compound derivatives often involves the induction of apoptosis in cancer cells. For example, compounds derived from 3,3-Diethylazetidine-2,4-dione were shown to induce apoptosis in A549 lung cancer cells through activation of caspase-3 and modulation of cell cycle phases. The percentage of apoptotic cells increased significantly with higher concentrations of the compound .
Table 2: Apoptosis Induction by Azetidine-2,4-dione Derivatives
Compound | Concentration (µM) | Apoptosis Rate (%) |
---|---|---|
3e | 5 | 8.79 |
3e | 10 | 14.45 |
3e | 20 | 23.39 |
Control | - | 6.05 |
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties. A series of spiro[azetidine-2,3′-indole]-2′,4(1'H)-diones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Case Studies
- Anticancer Activity : In a study evaluating the anticancer properties of azetidine derivatives against various human cancer cell lines, several compounds showed promising results with IC50 values comparable to established chemotherapeutics such as doxorubicin .
- Antimicrobial Efficacy : Compounds derived from this compound were tested against multiple bacterial strains. The results indicated a broad spectrum of activity, highlighting their potential use in treating infections caused by resistant bacterial strains .
Properties
Molecular Formula |
C3H3NO2 |
---|---|
Molecular Weight |
85.06 g/mol |
IUPAC Name |
azetidine-2,3-dione |
InChI |
InChI=1S/C3H3NO2/c5-2-1-4-3(2)6/h1H2,(H,4,6) |
InChI Key |
RCYUACIXZYDBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=O)N1 |
Origin of Product |
United States |
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